molecular formula C10H7NO2 B1614358 1H-Indole-3,5-dicarbaldehyde CAS No. 682802-87-5

1H-Indole-3,5-dicarbaldehyde

Cat. No.: B1614358
CAS No.: 682802-87-5
M. Wt: 173.17 g/mol
InChI Key: ZUZXRKSFCBCQIA-UHFFFAOYSA-N
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Description

1H-Indole-3,5-dicarbaldehyde is a high-purity chemical building block designed for advanced organic synthesis and drug discovery research. As a dicarbonyl derivative of the indole scaffold, it offers two distinct aldehyde functional groups that can undergo diverse reactions, including condensations and multicomponent reactions, to generate complex and pharmaceutically relevant heterocyclic structures . Indole-3-carbaldehyde derivatives are recognized as essential precursors for constructing biologically active molecules and are widely used in the synthesis of carbazole, pyrimidine, and triazole derivatives . The presence of dual formyl groups at the 3 and 5 positions of the indole ring makes this compound a particularly versatile intermediate for generating molecular diversity and exploring structure-activity relationships in medicinal chemistry programs. This product is intended for use in a laboratory setting by qualified researchers. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1H-indole-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-5-7-1-2-10-9(3-7)8(6-13)4-11-10/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZXRKSFCBCQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647382
Record name 1H-Indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-87-5
Record name 1H-Indole-3,5-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682802-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Reaction

The most prevalent method for synthesizing indole-3-carboxaldehydes, including the dicarbaldehyde derivatives, is the Vilsmeier-Haack formylation. This reaction involves the generation of an electrophilic formylating agent from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which then reacts with the indole substrate.

Typical Procedure:

Step Reagents & Conditions Description
1 Anhydrous DMF + POCl3 at 0-5 °C (30-40 min) Formation of Vilsmeier reagent
2 Addition of indole derivative (e.g., 2-methylaniline) dropwise at 0-5 °C Electrophilic substitution at C-3 and C-5 positions
3 Stirring at room temperature for 1-2 hours, followed by reflux for 5-8 hours Completion of formylation
4 Workup with saturated sodium carbonate to pH 8-9 Isolation of solid product
5 Filtration, drying, and recrystallization Purification of this compound

This method provides good regioselectivity and yields for the dicarbaldehyde compound, especially when starting from appropriately substituted indole precursors.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, involving chloroform and aqueous base (KOH), is a classical formylation technique used mainly for ortho-formylation of phenols but adapted for indoles. It can introduce aldehyde groups at the 3-position of indole but is less commonly used for dicarbaldehydes due to lower selectivity and harsher conditions.

Biotransformation Methods

Recent advances have shown that biotransformation using enzymes or microbial systems can convert indole derivatives into aldehyde-functionalized products. For example, conversion of indole-3-acetic acid by crude enzymes from etiolated pea seedlings or bacterial biotransformation using Escherichia coli can yield 1H-indole-3-carboxaldehyde. However, extension to dicarbaldehyde derivatives is less reported and remains an area for exploration.

Reaction Pathways and Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via formation of an iminium intermediate from DMF and POCl3, which electrophilically attacks the electron-rich indole ring. Selective formylation at the 3- and 5-positions is influenced by electronic and steric factors, often controlled by reaction temperature and reagent stoichiometry.

Side reactions such as polymerization or dimerization of indole intermediates can occur, especially when electron-rich indoles are used, leading to reduced yields. Careful control of reaction parameters is critical to maximize the formation of the dicarbaldehyde product and minimize byproducts.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Yield (%) Selectivity Advantages Limitations
Vilsmeier-Haack POCl3/DMF, 0-5 °C to reflux, 5-8 hours 60-80 High Good regioselectivity, scalable Requires careful temperature control
Reimer-Tiemann CHCl3, aq. KOH, reflux 30-50 Moderate Simple reagents Poor selectivity, harsh conditions
Biotransformation Enzymatic, microbial (e.g., E. coli) Variable Moderate Eco-friendly, mild conditions Limited to monoformylation, scale-up challenges
Other Electrophilic Formylations Various (e.g., Grignard, Vilsmeier variants) 40-70 Variable Versatile May require multiple steps or protection

Research Findings and Optimization Strategies

  • Temperature Control: Maintaining low temperature (0-5 °C) during Vilsmeier reagent formation and initial addition reduces side reactions and improves yield.
  • Reagent Stoichiometry: Using stoichiometric amounts of POCl3 and DMF tailored to the number of formyl groups desired helps achieve dicarbaldehyde formation without overreaction.
  • Purification: Post-reaction neutralization and recrystallization are essential for isolating pure this compound.
  • Catalyst Use: Studies report that acid catalysts such as hydrochloric acid or acetic acid can facilitate Knoevenagel condensations involving indole aldehydes, indicating potential for further functionalization after formylation.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 1H-Indole-3,5-dicarboxylic acid.

    Reduction: 1H-Indole-3,5-dimethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1H-Indole-3,5-dicarbaldehyde and its derivatives have been extensively studied for their pharmacological properties. They are recognized for their potential in treating various diseases, including cancer and infectious diseases.

Case Study: Anti-Toxoplasma Activity

A study investigated the protective effects of indole aldehyde derivatives against Toxoplasma gondii, a parasite that poses significant health risks. The research demonstrated that certain derivatives enhanced gastrointestinal motility and increased glutathione levels in infected mice. Notably, one derivative exhibited comparable activity to established treatments, indicating the potential of indole derivatives in combating parasitic infections .

Table 1: Pharmacological Properties of Indole Derivatives

Compound NameBiological ActivityReference
A3 (Indole-3-carboxaldehyde)Anti-Toxoplasma activity
1H-Indole-3-carbaldehydeAnticancer properties
Various Indole DerivativesInhibition of cancer cell migration

Synthetic Chemistry Applications

The compound serves as a crucial precursor in the synthesis of complex molecules through multicomponent reactions (MCRs). These reactions facilitate the formation of biologically active structures essential for drug development.

Table 2: Synthesis Methods and Applications

Synthesis MethodApplicationResult
Vilsmeier-Haack ReactionSynthesis of indole derivativesEnhanced biological activity
Knoevenagel CondensationFormation of heterocyclesDevelopment of novel pharmaceuticals

Agricultural Applications

Research indicates that this compound plays a role in regulating plant growth and development. Its application in agriculture could lead to improved crop yields and sustainable practices.

Case Study: Plant Growth Regulation

Experiments have shown that indole derivatives influence plant physiological processes, potentially leading to better agricultural outcomes. This research emphasizes the compound's versatility beyond medicinal applications .

Summary of Findings

The diverse applications of this compound highlight its significance in multiple fields:

  • Pharmacology : Potential treatments for cancer and parasitic infections.
  • Synthetic Chemistry : Key precursor for biologically active compounds through MCRs.
  • Agriculture : Influence on plant growth and development.

Mechanism of Action

The mechanism of action of 1H-Indole-3,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The key structural distinction among heterocyclic dicarbaldehydes lies in their core heterocycles and substitution patterns:

  • 1H-Indole-3,5-dicarbaldehyde: Features a fused benzene-pyrrole system with aldehyde groups at the 3- and 5-positions.
  • 1H-Pyrazole-3,5-dicarbaldehyde : Contains a five-membered pyrazole ring (two adjacent nitrogen atoms) with aldehydes at the 3- and 5-positions. The electron-deficient pyrazole core facilitates nucleophilic reactions .
  • Pyrrole-2,5-dicarbaldehyde : Based on a pyrrole ring (one nitrogen atom) with aldehydes at the 2- and 5-positions. The electron-rich pyrrole system is prone to electrophilic substitution .
  • Furan-2,5-dicarbaldehyde : Comprises a furan ring (oxygen atom) with aldehydes at the 2- and 5-positions. The oxygen atom imparts polarity, making it reactive in condensation reactions .

Data Tables

Table 1: Structural and Functional Comparison of Heterocyclic Dicarbaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Applications/Reactivity References
This compound C₇H₈FN₃O ~169.16 Indole Organic synthesis building block
1H-Pyrazole-3,5-dicarbaldehyde C₅H₄N₂O₂ 124.10 Pyrazole Anti-parasitic macrocycles
Pyrrole-2,5-dicarbaldehyde C₅H₄N₂O₂* 124.10 Pyrrole Antioxidant synthesis
Furan-2,5-dicarbaldehyde C₆H₄O₃† 124.09 Furan Disinfection byproduct formation

*Molecular formula inferred from analogous pyrazole derivative; †Formula estimated based on substitution pattern.

Biological Activity

1H-Indole-3,5-dicarbaldehyde is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits a range of biochemical properties that contribute to its biological activity. It interacts with various enzymes and proteins, influencing their functions. Notably, indole derivatives are known to inhibit protein kinases, which play crucial roles in cellular signaling and regulation.

Table 1: Key Biochemical Properties of this compound

PropertyDescription
Enzyme InteractionInhibits protein kinases
Cellular Signaling ModulationAffects pathways involved in apoptosis and metabolism
StabilityDegrades under specific conditions

Cellular Effects

Research has demonstrated that this compound can modulate cell function by affecting gene expression and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound's ability to influence cellular processes makes it a candidate for further research in cancer therapeutics.

The molecular mechanism underlying the biological activity of this compound involves its binding to specific biomolecules. This compound can inhibit the activity of protein kinases by binding to their active sites, thereby preventing substrate phosphorylation. This action leads to altered cellular responses that can result in apoptosis or other significant cellular changes .

Dosage Effects in Animal Models

Studies indicate that the effects of this compound vary with dosage in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activities. However, higher doses may lead to toxicity or adverse effects. Understanding these dosage-dependent effects is crucial for developing safe therapeutic applications.

Table 2: Dosage Effects Observed in Animal Studies

Dosage Range (mg/kg)Observed Effects
Low (1-10)Anti-inflammatory and anticancer activities
Moderate (10-50)Enhanced apoptosis in tumor cells
High (>50)Potential toxicity and adverse reactions

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines through mitochondrial pathways .
  • Antimicrobial Properties : Research indicated that indole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of nucleic acid synthesis and disruption of cell wall integrity .
  • Neuroprotective Effects : In neurodegenerative disease models, this compound showed potential neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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